molecular formula C23H24ClF3N4O3 B11463937 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11463937
M. Wt: 496.9 g/mol
InChI Key: HHERKXNYLZPXNY-UHFFFAOYSA-N
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Description

3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Ring: The chloro-substituted pyridine ring is incorporated through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.

    Final Functionalization: The ethoxyphenyl group is added in the final steps, typically through etherification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for the development of new pharmaceuticals.

    Biological Studies: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism by which 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl and chloro groups can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares the trifluoromethyl and chloro-substituted pyridine ring but differs in the core structure and functional groups.

    (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines: This compound features a pyrrolidine ring but has different substituents and functional groups.

Uniqueness

The uniqueness of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H24ClF3N4O3

Molecular Weight

496.9 g/mol

IUPAC Name

3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24ClF3N4O3/c1-2-34-17-5-3-16(4-6-17)31-20(32)12-19(22(31)33)29-15-7-9-30(10-8-15)21-18(24)11-14(13-28-21)23(25,26)27/h3-6,11,13,15,19,29H,2,7-10,12H2,1H3

InChI Key

HHERKXNYLZPXNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl

Origin of Product

United States

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